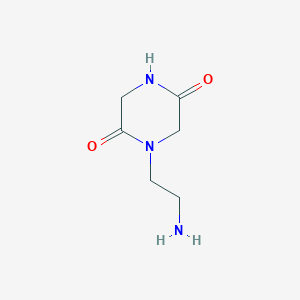

1-(2-Aminoethyl)piperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Aminoethyl)piperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(2-Aminoethyl)piperazine-2,5-dione has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its ability to enhance the efficacy of certain drugs makes it a subject of interest in medicinal chemistry.

Case Study: Synthesis of Cholinesterase Inhibitors

A study demonstrated that derivatives of AEPD could be synthesized to develop new cholinesterase inhibitors, which are vital for treating conditions like Alzheimer’s disease and myasthenia gravis. These compounds were shown to exhibit improved binding affinity to the active site of acetylcholinesterase compared to existing drugs.

Biochemical Research

Due to its structural similarity to neurotransmitters, AEPD is utilized in studies examining neurotransmission mechanisms and receptor interactions.

Case Study: Neurotransmitter Modulation

Research has indicated that AEPD can modulate the activity of certain neurotransmitter receptors, potentially leading to new insights into neuropharmacology. Experiments involving rat models have shown altered behavioral responses when administered with AEPD derivatives.

Material Science

The compound's ability to form stable complexes with metals makes it useful in material science for developing new polymers and nanomaterials.

Case Study: Polymer Development

In a recent study, AEPD was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of drug precursors | Enhanced efficacy in cholinesterase inhibition |

| Biochemical Research | Modulation of neurotransmitter receptors | Altered behavioral responses in animal models |

| Material Science | Development of biodegradable polymers | Improved mechanical properties and biodegradability |

Illustrative Mechanism

The mechanism can be summarized as follows:

- Binding : AEPD binds to the active site of acetylcholinesterase.

- Inhibition : This binding prevents the breakdown of acetylcholine.

- Increased Activity : The result is an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission.

Propriétés

Numéro CAS |

143411-80-7 |

|---|---|

Formule moléculaire |

C6H11N3O2 |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

1-(2-aminoethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10) |

Clé InChI |

BGTONVRPAQBCET-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(CC(=O)N1)CCN |

SMILES canonique |

C1C(=O)N(CC(=O)N1)CCN |

Synonymes |

2,5-Piperazinedione, 1-(2-aminoethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.